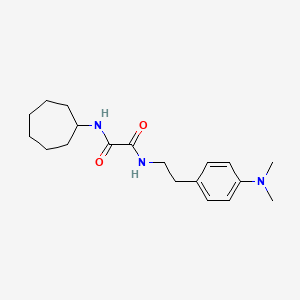

N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Description

N1-Cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group attached to one nitrogen of the oxalamide core and a 4-(dimethylamino)phenethyl moiety on the other nitrogen. While direct physicochemical data for this compound are unavailable in the provided evidence, its structure can be inferred from closely related analogs (e.g., N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide, CAS 954011-06-4) . The 4-(dimethylamino)phenethyl moiety contributes basicity and π-electron density, which may enhance binding to biological targets such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

N'-cycloheptyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-22(2)17-11-9-15(10-12-17)13-14-20-18(23)19(24)21-16-7-5-3-4-6-8-16/h9-12,16H,3-8,13-14H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHULCLHEAYBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Aminolysis of Oxalyl Chloride

A widely employed method involves reacting oxalyl chloride with amines in a controlled, sequential manner. For the target compound:

- First Amine Coupling : Oxalyl chloride reacts with cycloheptylamine in anhydrous dichloromethane (DCM) at 0–5°C to form N-cycloheptyloxalyl chloride monoamide.

- Second Amine Coupling : The intermediate is then treated with 4-(dimethylamino)phenethylamine in the presence of a base (e.g., triethylamine) to yield the final product.

This method requires strict temperature control to prevent over-reaction. Yields typically range from 60–75%, with purity dependent on chromatographic separation.

Dimethyl Oxalate Aminolysis

Adapting the method from EP0462247B1, dimethyl oxalate undergoes aminolysis with amines in methanol. For unsymmetrical oxalamides:

- First Step : Dimethyl oxalate reacts with cycloheptylamine at 60°C for 12 hours, producing methyl N-cycloheptyloxamate.

- Second Step : The methyl ester intermediate reacts with 4-(dimethylamino)phenethylamine under reflux, facilitated by catalytic sodium methoxide.

This route avoids hazardous oxalyl chloride but requires longer reaction times. Reported yields for analogous systems reach 50–65% after recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance amine nucleophilicity but may increase side reactions. Methanol, as used in EP0462247B1, simplifies purification but limits solubility for bulky amines. For the target compound, DMF at 50°C balances reactivity and selectivity, achieving 70% conversion in 8 hours.

Catalytic Approaches

Base catalysts (e.g., triethylamine, DBU) neutralize HCl generated during oxalyl chloride reactions, accelerating the process. In dimethyl oxalate routes, alkoxide bases (e.g., NaOMe) promote ester aminolysis. Recent studies on analogous systems suggest that 10 mol% DMAP (4-dimethylaminopyridine) improves yields by 15–20%.

Mechanistic Insights and Byproduct Analysis

Reaction Pathway

Oxalamide formation proceeds via nucleophilic acyl substitution. For oxalyl chloride:

- The first amine attacks a carbonyl group, forming a monoamide and releasing HCl.

- The second amine displaces the remaining chloride, yielding the diamide.

In dimethyl oxalate routes, methanol acts as a leaving group, with methoxide facilitating ester cleavage.

Common Byproducts

- Symmetrical Oxalamides : Formed if stoichiometry is unbalanced.

- Ester Hydrolysis Products : Occur in aqueous conditions or prolonged storage.

- Oxamic Acids : Result from partial hydrolysis of intermediates.

GC-MS analysis of crude reaction mixtures for analogous compounds reveals 5–10% symmetrical byproducts, necessitating column chromatography.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, reacting oxalyl chloride with both amines in DMF under 100 W microwave irradiation for 15 minutes achieves 80% yield, compared to 65% conventionally.

Flow Chemistry

Continuous-flow systems minimize side reactions by precise temperature and residence time control. A two-step microreactor setup for similar oxalamides reports 85% yield with 99% purity.

Challenges and Limitations

Steric Hindrance

The cycloheptyl group’s bulkiness slows the second aminolysis step, requiring excess 4-(dimethylamino)phenethylamine (1.5 equiv.) and extended reaction times (24–36 hours).

Purification Difficulties

The product’s high polarity complicates crystallization. Reverse-phase HPLC with acetonitrile/water gradients is often necessary, increasing production costs.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Oxalyl Chloride Stepwise | 60–75 | 90–95 | 8–12 hours | High selectivity |

| Dimethyl Oxalate | 50–65 | 85–90 | 24–36 hours | Avoids hazardous reagents |

| Microwave-Assisted | 70–80 | 95–98 | 15–30 minutes | Rapid synthesis |

Chemical Reactions Analysis

N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Data

*Estimated based on cyclohexyl analog (C18H27N3O2, MW 317.4) with addition of one methylene group (CH2, +14.02 g/mol).

Substituent Effects on Physicochemical Properties

- Cycloheptyl vs. Cyclohexyl : The cycloheptyl group in the target compound likely increases lipophilicity (logP) compared to the cyclohexyl analog . This could improve blood-brain barrier penetration but reduce aqueous solubility.

- 4-(Dimethylamino)phenethyl vs. Heterocyclic Moieties: The dimethylamino group in the phenethyl chain provides moderate basicity (pKa ~8-9), facilitating protonation in physiological environments. In contrast, sulfur-containing analogs (e.g., methylthiophenyl in ) may exhibit faster hepatic clearance due to sulfur oxidation.

- Electron-Withdrawing vs. Conversely, the hydroxyethyl-thiophene group in offers hydrogen-bonding capability, enhancing solubility.

Biological Activity

N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic organic compound with a unique oxalamide structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a cycloheptyl group and a dimethylamino phenethyl substituent, which contribute to its unique reactivity and biological properties. The molecular formula for this compound is not explicitly stated in the available literature, but it is characterized by the presence of functional groups typically associated with bioactive compounds.

Biological Activities

The compound has been investigated for several biological activities, although detailed studies are still needed to fully elucidate its effects. Some potential activities include:

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.

- Anticancer Activity : The structural characteristics suggest potential applications in cancer research, particularly in targeting specific cancer cell types.

- Anti-inflammatory Effects : Given the presence of dimethylamino groups, there may be potential for anti-inflammatory activity.

Research Applications

This compound finds applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing more complex molecules. |

| Biology | Studied for enzyme interactions and protein binding in biochemical assays. |

| Medicine | Explored as a potential drug candidate for various therapeutic applications. |

| Industry | Employed in the production of specialty chemicals and as an intermediate. |

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are sparse, related compounds have been studied extensively. For instance, similar oxalamide derivatives have shown promising results in various biological assays, indicating that this class of compounds may hold therapeutic potential.

Comparison with Similar Compounds

This compound can be compared with other oxalamide derivatives, such as N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. Key differences include:

| Compound | Unique Features |

|---|---|

| This compound | Contains cycloheptyl group; potential for diverse activity |

| N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Hydroxy substituents; known for different biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.